Cas no 942002-67-7 (N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide)

N-Benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a specialized benzothiazole-derived sulfonamide compound with potential applications in medicinal chemistry and drug discovery. Its structure features a benzothiazole core linked to a dimethylsulfamoyl-substituted benzamide moiety, offering unique electronic and steric properties. The presence of the methoxy group enhances solubility and modulates reactivity, while the sulfamoyl group may contribute to binding interactions with biological targets. This compound is of interest for its potential as a scaffold in the development of enzyme inhibitors or receptor modulators. Its well-defined synthetic route and stable crystalline form make it suitable for further pharmacological evaluation and structure-activity relationship studies.
N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide structure
942002-67-7 structure
Product name:N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
CAS No:942002-67-7
MF:C24H23N3O4S2
MW:481.587123155594
CID:5506327

N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 4-[(dimethylamino)sulfonyl]-N-(6-methoxy-2-benzothiazolyl)-N-(phenylmethyl)-
    • N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
    • Inchi: 1S/C24H23N3O4S2/c1-26(2)33(29,30)20-12-9-18(10-13-20)23(28)27(16-17-7-5-4-6-8-17)24-25-21-14-11-19(31-3)15-22(21)32-24/h4-15H,16H2,1-3H3
    • InChI Key: UHFRTGBERFLCNW-UHFFFAOYSA-N
    • SMILES: C(N(C1=NC2=CC=C(OC)C=C2S1)CC1=CC=CC=C1)(=O)C1=CC=C(S(N(C)C)(=O)=O)C=C1

N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2737-1405-4mg
N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
942002-67-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2737-1405-40mg
N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
942002-67-7 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2737-1405-10μmol
N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
942002-67-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2737-1405-20mg
N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
942002-67-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2737-1405-30mg
N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
942002-67-7 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2737-1405-75mg
N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
942002-67-7 90%+
75mg
$208.0 2023-05-16
A2B Chem LLC
BA80663-5mg
N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
942002-67-7
5mg
$272.00 2024-05-20
A2B Chem LLC
BA80663-25mg
N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
942002-67-7
25mg
$360.00 2024-05-20
Life Chemicals
F2737-1405-2μmol
N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
942002-67-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2737-1405-5μmol
N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
942002-67-7 90%+
5μl
$63.0 2023-05-16

Additional information on N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

N-Benzyl-4-(Dimethylsulfamoyl)-N-(6-Methoxy-1,3-Benzothiazol-2-Yl)Benzamide: A Comprehensive Overview

The compound with CAS No. 942002-67-7, known as N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in drug discovery, particularly in the development of novel therapeutic agents targeting specific molecular pathways.

The molecular structure of N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is characterized by a benzamide core, which serves as a versatile scaffold for further functionalization. The presence of a dimethylsulfamoyl group at the 4-position introduces significant electronic and steric effects, enhancing the molecule's stability and bioavailability. Additionally, the benzothiazole moiety, substituted with a methoxy group at the 6-position, contributes to the compound's aromaticity and potential for hydrogen bonding interactions.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving coupling agents and protecting groups. Researchers have optimized reaction conditions to achieve high yields and purity levels, making this compound more accessible for large-scale production and subsequent biological evaluations.

In terms of biological activity, N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has demonstrated potent inhibitory effects against several key enzymes involved in disease progression. For instance, studies have shown its ability to inhibit kinases associated with cancer cell proliferation and survival pathways. These findings underscore its potential as a lead compound in anticancer drug development.

Moreover, the compound's pharmacokinetic properties have been extensively studied using state-of-the-art analytical techniques. Results indicate favorable absorption profiles and moderate clearance rates, suggesting that it could be developed into an orally bioavailable drug candidate. Ongoing research is focused on optimizing its pharmacokinetic parameters to enhance its therapeutic index.

The integration of computational chemistry tools has further enhanced our understanding of N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-Yl)benzamide's interactions with target proteins. Molecular docking studies have revealed critical binding motifs that contribute to its high affinity for specific receptor sites. These insights are being leveraged to design analogs with improved potency and selectivity.

In conclusion, N-benzyl-4-(dimethylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-Yl)benzamide represents a promising molecule with diverse applications in the chemical and pharmaceutical industries. Its unique structure, coupled with advanced synthetic methods and biological insights derived from cutting-edge research, positions it as a valuable asset in the pursuit of innovative therapeutic solutions.

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd